molecular formula C10H14N2O5 B1611669 Uridine, 2'-deoxy-3-methyl- CAS No. 24514-32-7

Uridine, 2'-deoxy-3-methyl-

Cat. No. B1611669
CAS RN: 24514-32-7
M. Wt: 242.23 g/mol
InChI Key: ZTSLSWUGHMGGCM-LKEWCRSYSA-N
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Description

Uridine, 2'-deoxy-3-methyl-', is a nucleoside molecule that has a wide range of applications in both scientific research and medical treatments. It is a derivative of uridine, a naturally occurring nucleoside found in RNA and DNA. Uridine is also found in many foods, including beer, wine, and dairy products. Uridine, 2'-deoxy-3-methyl-', is a synthetic form of uridine, created in a laboratory setting. It is used in scientific research for its ability to bind to certain proteins and enzymes, as well as its ability to affect biochemical and physiological processes. In medical treatments, it is used to treat certain neurological and metabolic disorders, as well as to increase the effectiveness of certain drugs.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Uridine, 2'-deoxy-3-methyl- and its analogs have been synthesized through various chemical processes. Matsuda et al. (1982) achieved the first chemical synthesis of 3-methyl-psi-uridine and its 2'-deoxy analogue, indicating the potential for creating modified nucleosides (Matsuda, Pankiewicz, Marcus, Watanabe, & Fox, 1982).

  • Conformational Analysis : The conformations of uridine derivatives like 5′-deoxy (DcUMP) and 5′-O-methyl (McUMP) have been studied using quantum chemical methods, highlighting the subtleties in molecular structure and behavior (Grabarkiewicz & Hoffmann, 2006).

  • Chemical Reactivity and Interaction : Studies on compounds like 2'-deoxy-2'-methylenecytidine 5'-diphosphates have revealed their role as potent mechanism-based inhibitors of ribonucleotide reductase, a key enzyme in nucleic acid metabolism (Baker, Banzon, Bollinger, Stubbe, Samano, Robins, Lippert, Jarvi, & Resvick, 1991).

Biological and Medicinal Research

  • Potential Antineoplastic Agents : Compounds like 1-(2-deoxy-2-C-fluoromethyl-β-D-arabinofuranosyl)cytosine, related to uridine analogues, are investigated for their potential as antineoplastic agents, highlighting the role of modified uridines in cancer research (Yoshimura, Saitoh, Ashida, Sakata, & Matsuda, 1994).

  • Inhibitory Activity in Cell Models : Certain derivatives of deoxyuridine, like 2'-deoxy-l-methyl-ψ-uridine, have shown inhibitory activity against specific cell lines, suggesting their potential application in biological research and therapy (Chu, Reichman, Watanabe, & Fox, 1977).

  • Nucleoside Conformation and Electronegativity : Research on uridine and its derivatives like dUn, dUz, dUcl, and dUfl has shown that nucleoside conformation is influenced by the electronegativity of sugar substituents, important for understanding nucleoside interactions in biological systems (Guschlbauer & Jankowski, 1980).

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-11-8(15)2-3-12(10(11)16)9-4-6(14)7(5-13)17-9/h2-3,6-7,9,13-14H,4-5H2,1H3/t6-,7+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSLSWUGHMGGCM-LKEWCRSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947405
Record name 1-(2-Deoxypentofuranosyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24514-32-7
Record name Uridine, 2'-deoxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024514327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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